molecular formula C18H25NO6S B1448106 tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate CAS No. 1648864-37-2

tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

Cat. No.: B1448106
CAS No.: 1648864-37-2
M. Wt: 383.5 g/mol
InChI Key: KUIXJQZIMFEJOO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a compound used in organic synthesis and pharmaceutical research. The molecule consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and various functional groups that provide it with a range of reactivities.

Mechanism of Action

The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways . It’s worth noting that the specific role and impact of the tert-butyl group can vary depending on the specific compound it is part of and the biological or chemical context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate typically begins with pyrrolidine as the starting material. The compound is then modified through multiple steps involving protection, oxidation, and esterification reactions. Tosylation is one of the critical steps, where tosyl chloride reacts with the alcohol group in the presence of a base like pyridine to yield the tosylated product.

Industrial Production Methods: : In an industrial setting, the production of this compound involves large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. Solvents and reagents are carefully chosen to maximize efficiency and minimize environmental impact. The final product is often purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, usually targeting the 2-oxo group to form more oxidized products.

  • Reduction: : Hydrogenation or other reduction reactions can reduce the 2-oxo group to a hydroxyl group.

  • Substitution: : The tosyl group can be replaced by various nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: : Nucleophiles like amines or alkoxides in the presence of base catalysts.

Major Products Formed

  • Oxidized products (e.g., carboxylic acids, ketones).

  • Reduced products (e.g., alcohols).

  • Substituted products (various functionalized pyrrolidines depending on the nucleophile used).

Scientific Research Applications

Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is used extensively in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the design of new pharmaceuticals.

  • Biology: : In studying enzyme interactions and mechanisms, due to its reactive functional groups.

  • Medicine: : As a potential building block in the creation of new drugs targeting specific pathways or receptors.

  • Industry: : In the manufacture of fine chemicals and as a reagent in various synthetic processes.

Comparison with Similar Compounds

Comparison with Other Compounds

  • tert-Butyl 2-oxo-pyrrolidine-1-carboxylate: : Lacks the 2-(tosyloxy)-ethyl group, making it less reactive in nucleophilic substitution reactions.

  • tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate: : Similar structure, but the chlorine atom makes it less selective compared to the tosyl group in substitution reactions.

List of Similar Compounds

  • tert-Butyl 2-oxo-pyrrolidine-1-carboxylate

  • tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate

  • tert-Butyl 3-(2-hydroxyethyl)-2-oxo-pyrrolidine-1-carboxylate

There you go—a comprehensive look at tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-10-14-9-11-19(16(14)20)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIXJQZIMFEJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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